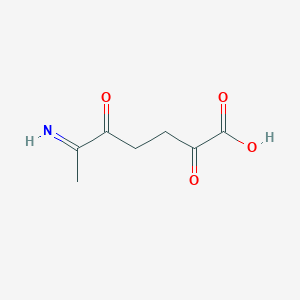
6-Imino-2,5-dioxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Imino-2,5-dioxoheptanoic acid is a compound with the molecular formula C7H9NO4. It is characterized by the presence of both imine (>C=NH) and carboxyl (-C(=O)-OH) functional groups. This compound is structurally related to amino acids, but it contains an imine group instead of an amino group, making it an imino acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-2,5-dioxoheptanoic acid can be achieved through various methods. One common approach involves the reaction of tetracyanoethyl ketones with aldehydes in dilute aqueous acetic acid medium . This reaction leads to the formation of 6-imino-2,7-dioxabicyclo[3.2.1]octane derivatives, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of non-hazardous coupling reagents, such as COMU, has been reported to facilitate the synthesis of related compounds under mild conditions .
Chemical Reactions Analysis
Types of Reactions
6-Imino-2,5-dioxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce amine derivatives.
Scientific Research Applications
6-Imino-2,5-dioxoheptanoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in inhibiting the growth of tumor cells.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in oncology.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Imino-2,5-dioxoheptanoic acid involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Imino-2,5-dioxoheptanoic acid include:
Dehydroglycine: An imino acid with a simpler structure.
Proline: A secondary amino acid often referred to as an imino acid due to its structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its derivatives have shown significant biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
922178-53-8 |
|---|---|
Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
6-imino-2,5-dioxoheptanoic acid |
InChI |
InChI=1S/C7H9NO4/c1-4(8)5(9)2-3-6(10)7(11)12/h8H,2-3H2,1H3,(H,11,12) |
InChI Key |
SJBGJZQXMUWAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)C(=O)CCC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







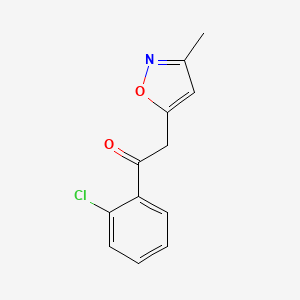
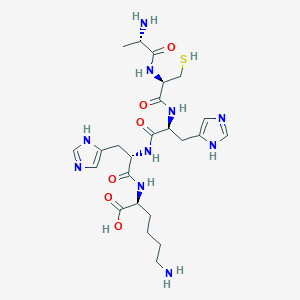
![4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B14187370.png)
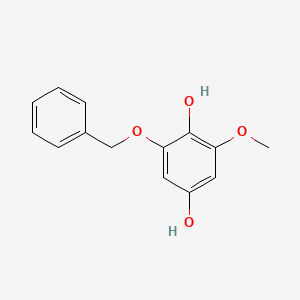
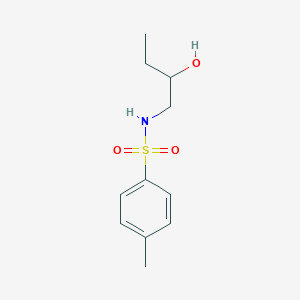
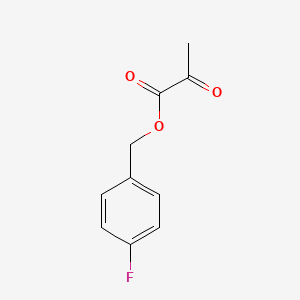
![1,1'-(Propane-2,2-diyl)bis[4-(hexadecyloxy)benzene]](/img/structure/B14187395.png)
![6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14187402.png)
![[5-Methyl-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14187417.png)
